4-Bromo-1,1-difluoro-3-methylbutane

Description

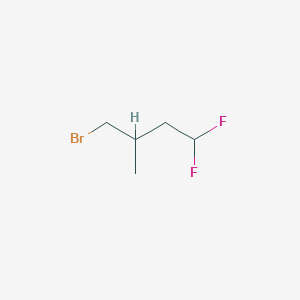

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1-difluoro-3-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrF2/c1-4(3-6)2-5(7)8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTECMPOOTPVUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1,1 Difluoro 3 Methylbutane

Retrosynthetic Analysis and Strategic Disconnections for 4-Bromo-1,1-difluoro-3-methylbutane

A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary carbon-bromine (C-Br) bond and the carbon-fluorine (C-F) bonds of the difluoromethyl group are the most logical sites for disconnection, representing functional group interconversions (FGI). A carbon-carbon (C-C) bond disconnection is also a viable strategy.

Key Retrosynthetic Disconnections:

C-Br Bond Disconnection (FGI): This is the most straightforward disconnection, leading back to the corresponding alcohol, 4-hydroxy-1,1-difluoro-3-methylbutane. This alcohol can then be subjected to various bromination conditions.

C-F Bond Disconnections (FGI): Disconnecting the C-F bonds suggests a precursor aldehyde or ketone. For the 1,1-difluoro functionality, a plausible precursor is 3-methylbutanal (B7770604) or a derivative thereof, which could be fluorinated.

C-C Bond Disconnection: A disconnection between C2 and C3 would lead to a two-carbon fragment containing the gem-difluoro group and a three-carbon fragment. This approach could involve the coupling of a suitable electrophile and nucleophile.

These disconnections give rise to three primary synthetic strategies, each with its own set of advantages and challenges regarding reagent availability, reaction efficiency, and control of selectivity.

Established Synthetic Routes to this compound Precursors

The synthesis of the target molecule relies on the efficient preparation of key precursors that already contain either the bromine or the difluoro functionality.

The introduction of bromine at the C4 position requires high regioselectivity to avoid reaction at other sites, particularly the more substituted C3 position.

Radical Halogenation: Free radical bromination of an alkane precursor, such as 1,1-difluoro-3-methylbutane, would likely result in a mixture of products, with a preference for the tertiary C-H bond at the C3 position due to radical stability. youtube.comorganicchemistrytutor.comwou.edustudysmarter.co.uk Therefore, this is not an ideal approach for selective primary bromination.

From Alcohols: A more controlled method involves the conversion of a primary alcohol to an alkyl bromide. Starting from 1,1-difluoro-3-methylbutan-4-ol, several reagents can achieve this transformation with high chemoselectivity.

| Reagent | Conditions | Advantages |

| Phosphorus tribromide (PBr₃) | Typically in an ethereal solvent, 0 °C to reflux | High yield for primary and secondary alcohols. |

| Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Appel reaction conditions, typically in CH₂Cl₂ | Mild conditions, good for sensitive substrates. |

| N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) | Similar to Appel reaction conditions | Milder alternative to CBr₄. |

Table 1: Common Reagents for the Conversion of Primary Alcohols to Alkyl Bromides.

The synthesis of the gem-difluoro group is a critical step. Modern fluorinating agents offer effective routes from carbonyl compounds. nih.gov

Deoxofluorination of Aldehydes: The most direct route to a 1,1-difluoroalkane is the deoxofluorination of the corresponding aldehyde. Starting from 4-bromo-3-methylbutanal, reagents like diethylaminosulfur trifluoride (DAST) or its less explosive analogues can be employed. wikipedia.orgorganicreactions.orgsigmaaldrich.comsigmaaldrich.comcommonorganicchemistry.com

| Reagent | Substrate | Key Features |

| Diethylaminosulfur Trifluoride (DAST) | Aldehydes, Ketones | Converts carbonyls to gem-difluorides; can be explosive upon heating. wikipedia.orgsigmaaldrich.com |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Aldehydes, Ketones | More thermally stable alternative to DAST. commonorganicchemistry.com |

| Difluoro(morpholino)sulfonium tetrafluoroborate (B81430) (XtalFluor-M) | Aldehydes, Ketones | Crystalline solid, easier to handle than DAST. wikipedia.org |

Table 2: Common Reagents for Deoxofluorination.

From Carboxylic Acids: Silver-catalyzed decarboxylative fluorination of malonic acid derivatives using reagents like Selectfluor® can also yield gem-difluoroalkanes. mdpi.comorganic-chemistry.org

Building the carbon skeleton can be achieved through various C-C bond-forming reactions.

Grignard Reactions: A Grignard reagent derived from a brominated precursor could react with a suitable electrophile. However, the formation of Grignard reagents from alkyl fluorides is challenging due to the high strength of the C-F bond. stackexchange.comnih.gov Therefore, a strategy involving a bromo-precursor is more feasible. For instance, the reaction of a Grignard reagent derived from 1-bromo-2-methylpropane (B43306) with a two-carbon electrophile containing the difluoro moiety could be envisioned. The reaction of perfluoroalkyl halides with Grignard reagents has been studied, though it can be complex. acs.org

Alkylation: The alkylation of a suitable nucleophile, such as an enolate derived from a difluoroacetyl derivative, with a reagent like 1-bromo-2-methylpropane could be another approach.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions offer a powerful tool. For example, a cobalt-catalyzed cross-coupling of an alkyl fluoride (B91410) with an alkyl Grignard reagent has been reported, which could potentially be adapted. researchgate.net Nickel-catalyzed reactions of alkyl fluorides with vinyl Grignard reagents are also known. uwindsor.ca

Novel and Emerging Synthetic Approaches for this compound

Recent advances in catalysis provide new avenues for the synthesis of complex halogenated molecules.

Transition metal catalysis has revolutionized the synthesis of fluorinated compounds by enabling direct C-H functionalization. nih.govnih.govchimia.chsioc-journal.cnresearchgate.net

Catalytic C-H Activation: The direct, regioselective functionalization of C-H bonds is a highly desirable strategy. Transition-metal-catalyzed C-H activation could potentially be used to introduce either the bromine or the fluorine atoms. nih.govresearchgate.net Palladium-catalyzed C-H bromination and fluorination have been developed, often using directing groups to control regioselectivity. researchgate.netacs.org Copper-catalyzed C-H halogenation also presents a viable, more economical alternative. beilstein-journals.org While challenging for unactivated alkanes, the development of catalysts for the selective functionalization of primary C-H bonds is an active area of research.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization, including bromination and fluorination. nus.edu.sg This approach could offer a more sustainable route to this compound or its precursors. For instance, photoredox-catalyzed methods for the synthesis of gem-difluoro compounds from readily available starting materials have been reported. chemrxiv.org

Green Chemistry Principles in this compound Synthesis (e.g., Solvent Selection, Atom Economy)

The synthesis of fluorinated compounds is increasingly scrutinized through the lens of green chemistry, aiming to reduce environmental impact by optimizing resource use and minimizing waste. researchgate.net Although direct studies on this compound are not prevalent, the principles of green chemistry can be applied to its hypothetical synthesis.

Solvent Selection: The choice of solvent is critical in minimizing the environmental footprint of a chemical process. Traditionally, the synthesis of haloalkanes might employ chlorinated solvents, which are now recognized as environmentally hazardous. acs.org Modern approaches favor greener alternatives. For instance, acetonitrile (B52724) has been adopted as a suitable solvent for bromination reactions, as it effectively dissolves reagents like N-bromosuccinimide (NBS) without the significant exotherms or the environmental concerns associated with solvents banned under the Montreal Protocol. publish.csiro.au Other strategies aim to eliminate toxic, high-boiling point solvents like dimethylsulfoxide (DMSO) altogether by using solid-state mechanochemical protocols, which can be performed under ambient conditions. rsc.org For a molecule like this compound, selecting a solvent such as acetonitrile or developing a solvent-free method would align with green chemistry principles. publish.csiro.aursc.org

Atom Economy: Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. Syntheses with high atom economy are preferred as they generate less waste.

A plausible synthetic route to this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to a precursor like 1,1-difluoro-3-methylbut-3-ene.

Reaction: C₅H₈F₂ + HBr → C₅H₉BrF₂

The atom economy for this addition reaction would be 100%, as all atoms from the reactants are incorporated into the single final product. This stands in contrast to substitution reactions, such as replacing a hydroxyl group in an alcohol with bromine, which generate byproducts (e.g., water), or free radical halogenation of an alkane, which can produce stoichiometric amounts of byproducts like HBr from the halogenating agent. wikipedia.org Therefore, designing a synthesis based on an addition reaction would be a key strategy for maximizing the atom economy.

Flow Chemistry Applications and Scalability Studies for this compound Production

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of chemical compounds, particularly for reactions that are hazardous or difficult to control in traditional batch setups. uco.es These benefits include enhanced safety, improved heat and mass transfer, and simplified scalability, making it a highly desirable approach for industrial production. acs.orguco.es

Flow Chemistry Applications: Bromination reactions, which can be hazardous due to the high reactivity and toxicity of reagents like molecular bromine (Br₂), are prime candidates for flow chemistry. mdpi.comvapourtec.com A safe and efficient protocol for producing this compound could involve the in situ generation of the brominating agent in a flow reactor. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) can produce Br₂, which is then immediately mixed with the alkene precursor in a subsequent segment of the reactor. mdpi.comvapourtec.com This method avoids storing and handling large quantities of toxic bromine.

Another advanced approach is photo-flow bromination, where light is used to initiate the reaction. acs.orgpublish.csiro.au This technique can obviate the need for potentially hazardous thermal initiators and allows for exquisite reaction control by modulating light intensity and wavelength. acs.orgpublish.csiro.au

Scalability Studies: A major advantage of flow chemistry is its inherent scalability. researchgate.net Scaling up a reaction in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), rather than increasing the reactor volume, which can introduce safety and control issues in batch processes. Studies on related bromination reactions have demonstrated successful scaling from laboratory-scale synthesis to multigram production. uco.es For example, a continuous flow approach for the desulfurative bromination of sulfides was optimized to produce multigram quantities of alkyl bromides by carefully controlling the flow rate. uco.es Similarly, a photo-flow bromination process was scaled up for the manufacturing of the pharmaceutical Belzutifan, showcasing the industrial viability of this technology. acs.org

The table below summarizes the potential benefits of applying flow chemistry to the production of this compound, based on findings from analogous systems.

Interactive Table: Advantages of Flow Chemistry for Haloalkane Synthesis

| Feature | Benefit in Flow Chemistry | Source Citation |

|---|---|---|

| Safety | In situ generation of hazardous reagents like Br₂ avoids storage and handling of bulk quantities, minimizing risk. | mdpi.com, vapourtec.com |

| Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yield. | uco.es, publish.csiro.au |

| Heat Transfer | High surface-area-to-volume ratio in microreactors allows for efficient dissipation of heat, preventing thermal runaways in exothermic reactions. | uco.es |

| Scalability | Production can be scaled by running the system for longer periods or using parallel reactors, avoiding the challenges of large-scale batch reactors. | acs.org, researchgate.net |

| Efficiency | Short reaction times and improved mixing can lead to higher yields and reduced waste. | uco.es, acs.org |

Stereochemical Considerations in the Synthesis of this compound and its Chiral Derivatives

Stereochemistry plays a crucial role in the functionality of many organic molecules, particularly in the fields of pharmaceuticals and materials science. diva-portal.org The compound this compound possesses a stereogenic center, which introduces the possibility of chirality.

Chirality of this compound: The chiral center in this compound is the carbon atom at position 3 (C3), which is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a 1,1-difluoroethyl group (-CH₂CHF₂). Consequently, the molecule can exist as a pair of enantiomers: (R)-4-Bromo-1,1-difluoro-3-methylbutane and (S)-4-Bromo-1,1-difluoro-3-methylbutane. Any synthetic route that does not employ a chiral influence will produce a 50:50 mixture of these two enantiomers, known as a racemic mixture.

Synthesis of Chiral Derivatives: The creation of enantiomerically enriched or pure chiral derivatives requires stereoselective synthesis. nih.gov Several established strategies could be hypothetically applied to control the stereochemistry at the C3 position.

Use of a Chiral Starting Material: One of the most straightforward approaches is to begin with a commercially available, enantiomerically pure precursor. For example, a chiral alcohol with the desired stereochemistry at C3 could be converted into the corresponding bromoalkane. The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. wikipedia.orgchemguide.co.uk

Asymmetric Catalysis: A catalytic amount of a chiral entity (a catalyst) can direct the reaction to favor the formation of one enantiomer over the other. For a reaction like the addition of a nucleophile to a double bond, a chiral ligand complexed to a metal catalyst could create a chiral environment, leading to a stereoselective outcome.

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to guide the stereochemical outcome of a subsequent reaction. After the key stereocenter-forming step, the auxiliary is removed. This method has been successfully used in the asymmetric synthesis of various fluorinated amines and amino acids. bioorganica.com.ua

The table below outlines these hypothetical stereoselective approaches.

Interactive Table: Hypothetical Stereoselective Synthetic Approaches

| Strategy | Description | Potential Application | Source Analogy |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material that already contains the desired stereocenter. | Conversion of a chiral 3-methyl-4-(1,1-difluoro)butan-1-ol to the target bromide. | chemguide.co.uk |

| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in a reaction on a prochiral substrate. | Asymmetric hydrogenation or hydrobromination of a suitable alkene precursor. | rsc.org |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct a stereoselective reaction, then removed. | Attaching a chiral auxiliary to a precursor to control the formation of the C3 stereocenter, followed by removal. | bioorganica.com.ua |

| Stereoselective Cross-Coupling | Reaction of a prochiral or racemic substrate with a chiral reagent or catalyst to form a specific stereoisomer. | Cross-coupling of a bromoallene with a cuprate (B13416276) reagent has been shown to proceed with high 1,3-anti stereoselectivity. | nih.gov |

While direct experimental data for the stereoselective synthesis of this compound is scarce, these established principles of asymmetric synthesis provide a clear roadmap for how its chiral derivatives could be selectively prepared. nih.govbioorganica.com.ua

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Bromo 1,1 Difluoro 3 Methylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is the most powerful tool for elucidating the specific atomic connectivity of 4-Bromo-1,1-difluoro-3-methylbutane. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, five distinct signals are expected. The geminal difluoro group and the terminal bromine atom significantly influence the chemical shifts of nearby protons.

The proton attached to C1 is expected to be the most deshielded, appearing far downfield as a triplet of triplets (tt). This complex splitting arises from coupling to the two geminal fluorine atoms (a large doublet splitting, ²JH-F) and the two adjacent protons on C2 (a triplet splitting, ³JH-H). The protons on the bromine-bearing carbon (C4) are also expected to be downfield, typically in the range of 3-4 ppm. askfilo.com The remaining alkyl protons appear in the more shielded upfield region.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling to |

| H on C1 | 5.8 – 6.2 | Triplet of Triplets (tt) | 2x F on C1, 2x H on C2 |

| H₂ on C4 | 3.4 – 3.7 | Multiplet | H on C3 |

| H₂ on C2 | 1.9 – 2.2 | Multiplet | H on C1, H on C3, 2x F on C1 |

| H on C3 | 1.7 – 2.0 | Multiplet | 2x H on C2, 2x H on C4, 3x H on CH₃ |

| CH₃ | 0.9 – 1.1 | Doublet (d) | H on C3 |

Note: Predicted values are based on established principles of NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of unique carbon environments and, through coupling with fluorine, provides further structural confirmation. Five signals are anticipated for the molecule.

The carbon atom bonded to the two fluorine atoms (C1) will exhibit the most prominent feature: a triplet with a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbon adjacent to it (C2) will also show a smaller two-bond coupling (²JC-F). The carbon atom bonded to the bromine (C4) will appear in a characteristic region for bromoalkanes. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (due to C-F coupling) |

| C1 | 115 – 120 | Triplet (t) |

| C2 | 35 – 45 | Triplet (t) |

| C4 | 30 – 40 | Singlet |

| C3 | 25 – 35 | Singlet |

| CH₃ | 15 – 25 | Singlet |

Note: Predicted values are based on established principles of NMR spectroscopy.

¹⁹F NMR is a direct method for observing the fluorine environments in a molecule. spectrabase.com For this compound, the two fluorine atoms on C1 are chemically equivalent, resulting in a single signal in the ¹⁹F spectrum.

This signal's multiplicity is determined by coupling to neighboring protons. It is expected to appear as a doublet of triplets (dt). The large doublet splitting is due to the two-bond coupling with the geminal proton on C1 (²JF-H), and the smaller triplet splitting is due to the three-bond coupling with the two vicinal protons on C2 (³JF-H). The chemical shift for such difluoromethyl groups typically falls in the range of -100 to -120 ppm.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show cross-peaks connecting H1↔H2, H2↔H3, and H3↔H4, as well as H3↔methyl protons, confirming the proton sequence along the butane (B89635) chain. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It allows for the definitive assignment of each carbon atom based on the already assigned proton signals, linking the ¹H and ¹³C data. For example, the downfield proton signal (H1) would show a correlation to the downfield carbon signal (C1). oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for piecing together the carbon skeleton. Key correlations would include the proton on C1 showing a cross-peak to C2, and the protons on C4 showing correlations to C3 and C2, confirming the connectivity across the entire molecule. vdoc.pub

Mass Spectrometric Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure from its fragmentation patterns under ionization. uzh.ch

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. libretexts.org

The most characteristic feature in the mass spectrum of this compound is the molecular ion (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of signals of nearly equal intensity (M⁺ and M+2) at m/z 186 and 188, respectively. uzh.ch

Common fragmentation pathways for haloalkanes include the loss of the halogen atom. The most significant fragment is therefore expected from the loss of a bromine radical (Br•), resulting in an ion at m/z 107. Alpha-cleavage, the breaking of a bond adjacent to a functional group, is also a common pathway. libretexts.org

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Ion Structure | Fragmentation Pathway |

| 186, 188 | [C₅H₉⁷⁹BrF₂]⁺•, [C₅H₉⁸¹BrF₂]⁺• | Molecular Ion (M⁺•) |

| 107 | [C₅H₉F₂]⁺ | Loss of •Br from molecular ion |

| 93, 95 | [CH₂⁷⁹Br]⁺, [CH₂⁸¹Br]⁺ | Alpha-cleavage at C3-C4 bond |

| 57 | [C₄H₉]⁺ | Loss of •CH₂Br from [M-F₂]⁺ or other complex rearrangements |

Note: The presence and relative abundance of fragments depend on the specific ionization energy and instrumental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. uzh.ch This precision allows for the calculation of a unique molecular formula, a critical step in the identification of an unknown compound or the confirmation of a synthesized product.

For this compound, with a molecular formula of C₅H₉BrF₂, the presence of bromine is particularly significant. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da, which is a clear indicator for the presence of a single bromine atom in the molecule. uzh.ch

While experimental HRMS data for this specific compound is not widely published, theoretical predictions based on its elemental composition provide expected values for its monoisotopic mass and various adducts that may be observed during analysis. uni.lu The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F).

Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 186.99285 |

| [M+Na]⁺ | 208.97479 |

| [M-H]⁻ | 184.97829 |

| [M+NH₄]⁺ | 204.01939 |

| [M+K]⁺ | 224.94873 |

| [M]⁺ | 185.98502 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopic Methods for Investigating Functional Group Presence

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational and rotational motions of molecules. mdpi.comnih.gov These methods are invaluable for identifying the functional groups present in a molecule, as each group exhibits characteristic vibrational frequencies. dokumen.pub

Infrared (IR) Spectroscopic Analysis of Functional Group Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uzh.ch The resulting spectrum provides a fingerprint of the molecule's functional groups. For this compound, several key absorption bands are expected.

The C-H bonds in the methyl and methylene (B1212753) groups will exhibit stretching vibrations in the 2850-3000 cm⁻¹ region. uzh.ch The presence of the gem-difluoro group (CF₂) is expected to give rise to strong, characteristic C-F stretching absorptions, typically found in the 1100-1000 cm⁻¹ range. The C-Br stretching vibration is generally weaker and appears in the fingerprint region, typically between 600 and 500 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-3000 |

| C-F | Stretching | 1100-1000 |

| C-Br | Stretching | 600-500 |

Raman Spectroscopic Investigations for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability. dokumen.pub This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C-Br bond, being more polarizable than C-H or C-F bonds, is expected to produce a relatively strong Raman signal. Similarly, the symmetric stretching of the C-F bonds may be more prominent in the Raman spectrum. The combination of IR and Raman spectroscopy, therefore, provides a more complete vibrational analysis of the molecule, confirming the presence of its key functional groups and offering a unique "molecular fingerprint" for identification. mdpi.comnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

Reactivity Profiles and Transformation Pathways of 4 Bromo 1,1 Difluoro 3 Methylbutane

Nucleophilic Substitution Reactions Involving 4-Bromo-1,1-difluoro-3-methylbutane

This compound is a halogenated alkane that participates in nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. schoolwires.net In these reactions, a nucleophile, a species rich in electrons, replaces the bromine atom, which serves as a leaving group. schoolwires.net The presence of electronegative fluorine atoms on the same carbon chain significantly influences the molecule's reactivity.

Mechanistic Studies of SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). pressbooks.pubmasterorganicchemistry.com The pathway taken depends on several factors, including the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. pressbooks.pub

The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom bonded to the leaving group from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Steric hindrance around the reaction center is a major factor, with reactivity decreasing from methyl > primary > secondary > tertiary halides. masterorganicchemistry.com Given that this compound is a primary alkyl halide, the SN2 pathway is generally favored. However, the presence of a methyl group at the 3-position introduces some steric bulk, which could potentially slow down the reaction rate compared to a less substituted primary halide.

The SN1 mechanism, in contrast, is a two-step process involving the formation of a carbocation intermediate. pressbooks.pubyoutube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. pressbooks.pub This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. pressbooks.pub For primary alkyl halides like this compound, the SN1 pathway is generally disfavored due to the instability of the primary carbocation that would be formed.

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon Nucleophiles)

The bromine atom in this compound can be displaced by a variety of nucleophiles, leading to the formation of different functional groups. schoolwires.net

Oxygen Nucleophiles: Reactions with oxygen nucleophiles such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) can yield alcohols or ethers, respectively. For instance, reaction with sodium hydroxide would produce 1,1-difluoro-3-methylbutan-4-ol.

Nitrogen Nucleophiles: Nitrogen-containing nucleophiles like ammonia (B1221849) (NH₃), primary amines (RNH₂), or secondary amines (R₂NH) can be used to synthesize primary, secondary, or tertiary amines, respectively. Azide (B81097) (N₃⁻) is another effective nitrogen nucleophile that can be used. acs.org

Sulfur Nucleophiles: Sulfur nucleophiles, such as hydrosulfide (B80085) (SH⁻) or thiolates (RS⁻), are generally good nucleophiles and can react to form thiols or thioethers. schoolwires.net

Carbon Nucleophiles: Carbon-based nucleophiles, like cyanide (CN⁻) or organometallic reagents, can be employed to form new carbon-carbon bonds. For example, reaction with sodium cyanide would lead to the formation of 5,5-difluoro-4-methylpentanenitrile.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product |

| Hydroxide (OH⁻) | 1,1-Difluoro-3-methylbutan-4-ol |

| Ethoxide (CH₃CH₂O⁻) | 1-Ethoxy-4,4-difluoro-2-methylbutane |

| Ammonia (NH₃) | (4,4-Difluoro-3-methylbutyl)amine |

| Cyanide (CN⁻) | 5,5-Difluoro-4-methylpentanenitrile |

Regioselectivity and Stereoselectivity in Substitution Processes

Regioselectivity: In the context of this compound, nucleophilic attack is expected to occur exclusively at the carbon atom bonded to the bromine (C4). This is because bromine is the best leaving group in the molecule. The gem-difluoro group at the C1 position is generally unreactive towards nucleophilic substitution.

Stereoselectivity: Since this compound is not chiral at the reaction center (C4), the concepts of inversion or retention of stereochemistry are not directly applicable unless a chiral center is created during the reaction or is already present elsewhere in the molecule. If the reaction proceeds via a pure SN2 mechanism, it would involve a backside attack by the nucleophile. masterorganicchemistry.com In the case of an SN1 reaction, the intermediate carbocation would be planar, leading to a racemic mixture if a new stereocenter is formed. egyankosh.ac.in

Elimination Reactions Leading to Unsaturated Derivatives

In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. masterorganicchemistry.com This involves the removal of the bromine atom and a proton from an adjacent carbon atom. schoolwires.net

E1 and E2 Mechanistic Investigations

Similar to substitution reactions, elimination reactions can proceed through two main pathways: E1 (elimination unimolecular) and E2 (elimination bimolecular). schoolwires.net

The E2 mechanism is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the leaving group departs. masterorganicchemistry.com The rate of an E2 reaction depends on the concentrations of both the substrate and the base. This pathway requires an anti-periplanar arrangement of the proton being removed and the leaving group. orgoreview.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. orgoreview.com The base then removes a proton from a carbon adjacent to the carbocation to form the double bond. The rate of an E1 reaction is dependent only on the concentration of the substrate.

For a primary alkyl halide like this compound, the E2 pathway is generally more likely, especially with a strong, non-bulky base. The E1 pathway is less probable due to the instability of the primary carbocation. orgoreview.com

Zaitsev vs. Hofmann Product Formation

When an elimination reaction can lead to the formation of more than one alkene isomer, the regioselectivity is often described by Zaitsev's rule or Hofmann's rule. orgoreview.comlibretexts.org

Zaitsev's Rule: This rule predicts that the major product will be the more substituted (and generally more stable) alkene. orgoreview.commasterorganicchemistry.com This is typically favored when using a small, strong base. orgoreview.com For this compound, removal of a proton from the C3 position would lead to the Zaitsev product, 1,1-difluoro-3-methylbut-3-ene .

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. masterorganicchemistry.comlibretexts.org This outcome is often favored when using a bulky base, which preferentially removes the more sterically accessible proton, or when there is a poor leaving group. masterorganicchemistry.comyoutube.com In the case of this compound, removal of a proton from the C5 position is not possible. Therefore, the discussion of Zaitsev versus Hofmann products centers on the two possible β-protons on C3 and C5. Since there are no protons on C5, the only possible elimination product is the Zaitsev product.

However, the presence of the fluorine atoms can influence the acidity of the neighboring protons. The electron-withdrawing nature of fluorine can increase the acidity of the β-protons, potentially affecting the regioselectivity of the elimination. In some cases with fluorinated substrates, the Hofmann product can be favored even with a non-bulky base. youtube.com

Table 2: Potential Elimination Products of this compound

| Product Name | Rule | Base Type Favoring Formation |

| 1,1-Difluoro-3-methylbut-3-ene | Zaitsev | Small, strong base |

Organometallic Transformations Utilizing this compound

The presence of a carbon-bromine bond makes this compound a suitable precursor for various organometallic reagents. These transformations convert the electrophilic carbon atom bonded to bromine into a nucleophilic carbon, opening up a wide array of possibilities for carbon-carbon bond formation.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for preparing the corresponding Grignard reagent, (3,3-difluoro-2-methylbutyl)magnesium bromide. sigmaaldrich.comyoutube.com The magnesium metal undergoes oxidative insertion into the carbon-bromine bond, a process that inverts the polarity at the terminal carbon atom. youtube.comyoutube.com

The resulting Grignard reagent is a potent nucleophile and a strong base. sigmaaldrich.comyoutube.com As a nucleophile, it can react with a wide range of electrophiles. For instance, addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. youtube.com This reactivity provides a direct route to introduce the 3,3-difluoro-2-methylbutyl moiety onto other molecular frameworks.

Organolithium Compounds: While less common for alkyl bromides compared to alkyl chlorides, organolithium reagents can also be prepared. Reaction with two equivalents of a strong reducing agent like lithium metal can lead to the formation of the corresponding organolithium species, (3,3-difluoro-2-methylbutyl)lithium. A more common method involves halogen-metal exchange, for example, by treating the alkyl bromide with an alkyllithium reagent such as t-butyllithium at low temperatures. msu.edu Like their Grignard counterparts, organolithium reagents are highly reactive nucleophiles and bases.

The general reactivity of these organometallic compounds is summarized in the table below.

| Reagent Type | Preparation Method | General Reactivity | Example Product Class (after workup) |

| Grignard Reagent | Reaction with Mg metal in ether sigmaaldrich.com | Strong nucleophile, strong base | Addition to ketones/aldehydes to form alcohols youtube.com |

| Organolithium Compound | Halogen-metal exchange with alkyllithium msu.edu | Very strong nucleophile, very strong base | Carbon-carbon bond formation with various electrophiles |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and alkyl bromides are common coupling partners. libretexts.org this compound can serve as the electrophilic partner in several named reactions. The general mechanism for these transformations involves a catalytic cycle comprising oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Suzuki Coupling: In a Suzuki-Miyaura coupling, this compound can be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction would result in the formation of a new carbon-carbon bond between the butyl chain and the organic group from the organoboron reagent. A typical catalyst system includes Pd(PPh₃)₄ and a base like potassium carbonate. nih.gov

Heck Reaction: The Heck reaction couples the alkyl halide with an alkene. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with an alkene, catalyzed by a palladium complex, would yield a more complex substituted alkene. libretexts.org While aryl and vinyl halides are more common, the use of alkyl halides in Heck-type reactions is also established. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an organic halide. wikipedia.orglibretexts.org Using a palladium catalyst, often with a copper(I) co-catalyst and an amine base, this compound can be coupled with various alkynes to produce substituted alkynes containing the 3,3-difluoro-2-methylbutyl group. nih.gov

The table below illustrates representative palladium-catalyzed cross-coupling reactions with alkyl bromides.

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

| Suzuki Coupling | Organoboronic acid/ester | Pd(PPh₃)₄ / K₂CO₃ or K₃PO₄ libretexts.orgnih.gov | Alkylated arene or alkene |

| Heck Reaction | Alkene | Pd(OAc)₂ with phosphine (B1218219) ligands / Base libretexts.orgmdpi.com | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine base wikipedia.orgnih.gov | Internal alkyne |

Functional Group Interconversions on the this compound Scaffold

Beyond reactions that replace the bromine atom via organometallic intermediates, other transformations can modify the molecule.

The carbon-bromine bond can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. The ease of reduction for halogens generally follows the order I > Br > Cl > F, meaning the C-Br bond is significantly more susceptible to reduction than the C-F bonds in the molecule. acs.org This allows for the selective synthesis of 1,1-difluoro-3-methylbutane. Common methods for this transformation include:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas.

Metal Hydride Reagents: Utilizing reagents like tributyltin hydride (Bu₃SnH) via a free-radical mechanism or lithium aluminum hydride (LiAlH₄).

Dissolving Metal Reductions: Employing metals such as zinc in a polar solvent like acetic acid or an alcohol. google.com

The this compound scaffold, aside from the C-Br bond, is generally robust and resistant to standard oxidation and reduction conditions.

Oxidation: The saturated alkane backbone and the gem-difluoro group are inert to most common oxidizing agents. The difluoromethyl group is highly resistant to oxidation due to the strong carbon-fluorine bonds. Under very harsh oxidative conditions, fragmentation of the carbon skeleton is the likely outcome rather than selective oxidation.

Reduction: As with oxidation, the core hydrocarbon structure and the difluoromethyl group are not susceptible to reduction under typical catalytic hydrogenation or metal hydride conditions. Therefore, reduction chemistry on this scaffold is almost exclusively focused on the reductive dehalogenation of the carbon-bromine bond as described previously. acs.org

Computational and Theoretical Investigations of 4 Bromo 1,1 Difluoro 3 Methylbutane

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are essential for understanding the electronic behavior of a molecule, which governs its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netmdpi.com For 4-Bromo-1,1-difluoro-3-methylbutane, a DFT analysis would provide critical insights into its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. openochem.org In this compound, the electronegative fluorine and bromine atoms would create regions of negative potential, while the hydrogen atoms and alkyl framework would be areas of positive potential. This information is crucial for predicting how the molecule will interact with other reagents.

Illustrative DFT-Calculated Properties

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates potential for electron donation. |

| LUMO Energy | +1.2 eV | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures overall molecular polarity. |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data for simplification. These methods are generally more computationally expensive than DFT but can offer higher accuracy for certain properties. For this compound, ab initio calculations could be used to precisely determine electronic properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These values provide a quantitative measure of the molecule's redox properties.

Illustrative Ab Initio Electronic Properties

| Property | Illustrative Value (kcal/mol) | Description |

|---|---|---|

| Ionization Potential | 173 | Energy required to remove one electron. |

| Electron Affinity | -28 | Energy change upon adding one electron. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orgmaricopa.edu

Due to the flexibility of its carbon-carbon single bonds, this compound can exist in numerous conformations. Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is well-suited for quickly exploring the vast conformational space of flexible molecules.

Molecular Dynamics (MD) simulations build upon MM by simulating the motion of atoms and molecules over time. acs.org An MD simulation of this compound would reveal its dynamic behavior, including which conformations are most populated at a given temperature and the pathways for interconversion between them. This analysis helps identify the most stable, low-energy conformations that the molecule is most likely to adopt. acs.org

Rotation around the C-C bonds in this compound is not entirely free; it is hindered by an energy barrier known as the torsional barrier. maricopa.edu The study of how the molecule's energy changes with the rotation of a specific bond (defined by a dihedral angle) allows for the identification of rotational isomers (rotamers). Key conformations include staggered arrangements (like anti and gauche), which are typically energy minima, and eclipsed arrangements, which are energy maxima. lumenlearning.com For this compound, the rotation around the C2-C3 bond would be particularly complex due to the bulky bromine atom and the difluoromethyl group. Computational methods can calculate the potential energy surface for this rotation, identifying the most stable rotamers and the energy barriers between them.

Illustrative Relative Energies of C2-C3 Rotamers

| Conformation | Dihedral Angle (Br-C-C-C) | Illustrative Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0.0 | Most stable, bulky groups are furthest apart. |

| Gauche | 60° | 0.9 | Stable, but with some steric strain. |

| Eclipsed 1 | 0° | 4.5 | Unstable, high torsional and steric strain. |

| Eclipsed 2 | 120° | 3.8 | Unstable, high torsional strain. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. Alkyl halides like this compound can undergo various reactions, such as elimination (dehydrohalogenation) or nucleophilic substitution. researchgate.netma.edupraxilabs.com

Illustrative Calculated Energies for a Dehydrohalogenation Reaction

| Species | Illustrative Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Base) | 0.0 |

| Transition State | +25.0 |

| Products (Alkene + H-Base+ + Br-) | -10.0 |

Computational Prediction of Reactivity and Selectivity

The reactivity of this compound is largely dictated by the presence of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how this molecule will behave in various chemical reactions. DFT calculations can map out the potential energy surface for reactions, identifying the most likely pathways and predicting the products.

For instance, in nucleophilic substitution reactions, a primary area of interest for alkyl halides, theoretical calculations can distinguish between S(_N)1 and S(_N)2 pathways. By calculating the energies of the transition states and any intermediates, the activation energy for each pathway can be determined. For a secondary alkyl bromide like this compound, the reaction mechanism is often borderline and can be influenced by the nucleophile, solvent, and temperature.

Theoretical investigations would likely involve modeling the reaction with various nucleophiles. The results of these simulations can be summarized in a data table, providing a quantitative basis for reactivity prediction.

| Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| CN⁻ | S(_N)2 | 22.5 | 5,5-difluoro-3-methylpentanenitrile |

| H₂O | S(_N)1/S(_N)2 borderline | 28.9 | 1,1-difluoro-3-methylbutan-2-ol |

| t-BuO⁻ | E2 | 19.8 | 1,1-difluoro-3-methylbut-1-ene |

Furthermore, frontier molecular orbital (FMO) theory, using outputs from DFT calculations, can provide insights into the selectivity of reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the most probable sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized around the C-Br bond, indicating that this is the most likely site for a nucleophile to attack.

Solvation Effects in in silico Reaction Modeling

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models are crucial for understanding these effects at a molecular level. There are two primary approaches to modeling solvation: implicit and explicit models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the reaction's energetics. For a polar molecule like this compound, moving from a nonpolar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would be predicted to stabilize charged intermediates and transition states, potentially favoring an S(_N)1 pathway over an S(_N)2 pathway.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. This is more computationally intensive but can capture specific interactions like hydrogen bonding. For example, in modeling the reaction of this compound with a nucleophile in water, the first solvation shell of water molecules would be explicitly included in the DFT calculation. This allows for a more accurate determination of the reaction's energy profile.

The following table illustrates hypothetical calculated activation energies for an S(_N)2 reaction of this compound with a generic nucleophile in different solvents, showcasing the significant influence of the solvent model.

| Solvent | Solvation Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | N/A | 18.2 |

| Acetonitrile (B52724) | Implicit (PCM) | 23.5 |

| Water | Implicit (PCM) | 25.1 |

| Water | Explicit (First Solvation Shell) | 24.7 |

Spectroscopic Parameter Prediction via Computational Methods (e.g., NMR Chemical Shifts)

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the identification and characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly amenable to computational prediction.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted shifts can then be compared to experimental data to confirm the structure of the molecule.

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be of particular interest. The ¹⁹F NMR spectrum is especially sensitive to the local electronic environment, making it a powerful probe of molecular structure. Computational predictions can help in assigning the peaks in the experimental spectrum to specific atoms in the molecule.

Below is a table of hypothetical predicted NMR chemical shifts for this compound, calculated using the GIAO-DFT method with a suitable basis set (e.g., 6-311+G(2d,p)).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| C1 | - | 125.4 (t) | -115.2 (dt) |

| C2 | 2.15 (m) | 42.8 (t) | - |

| C3 | 1.98 (m) | 38.1 (d) | - |

| C4 | 3.95 (dd) | 55.6 (d) | - |

| C3-CH₃ | 1.05 (d) | 18.9 (q) | - |

(Note: Multiplicities (t=triplet, d=doublet, q=quartet, m=multiplet) are based on expected couplings and are also predictable computationally.)

These computational tools not only aid in the structural elucidation of molecules like this compound but also provide a deeper understanding of their chemical behavior, guiding further experimental work.

Applications of 4 Bromo 1,1 Difluoro 3 Methylbutane As a Synthetic Building Block

Role in the Synthesis of Complex Fluorinated Organic Molecules

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge of interest in the synthesis of fluorinated organic compounds for various applications, including pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.com Halogenated compounds, such as 4-bromo-1,1-difluoro-3-methylbutane, serve as versatile building blocks in the construction of these complex fluorinated molecules. The presence of both bromine and fluorine atoms in its structure provides unique reactivity that can be harnessed for various chemical transformations.

Precursor for Fluoroalkyl Chains and Difluoro-substituted Alkanes

This compound is a valuable precursor for the introduction of fluoroalkyl chains and the synthesis of difluoro-substituted alkanes. The bromine atom in the molecule serves as a good leaving group, allowing for nucleophilic substitution reactions. This enables the attachment of the difluoro-methylbutyl group to various molecular scaffolds, thereby creating more complex structures containing fluoroalkyl chains.

The synthesis of difluoro-substituted alkanes can be achieved through reactions that replace the bromine atom with a hydrogen atom or another functional group. For instance, reduction of the carbon-bromine bond would yield 1,1-difluoro-3-methylbutane. Additionally, the principles of halofluorination, where an alkene is converted into a fluoroalkane, can be applied to synthesize related difluoro-substituted alkanes. thieme-connect.dethieme-connect.de For example, the reaction of a suitable alkene with a bromine source and a fluoride (B91410) source can lead to the formation of a bromofluorinated alkane, which can then be further manipulated. thieme-connect.dethieme-connect.de

Building Block for Fluoro-substituted Heterocycles

Fluorine-containing heterocycles are of significant interest in medicinal chemistry due to their potential biological activity. This compound can serve as a key building block in the synthesis of these valuable compounds. The reactivity of the bromine atom allows for intramolecular cyclization reactions to form various heterocyclic rings.

A general strategy involves the displacement of the bromide by a nucleophile that is part of the same molecule, leading to the formation of a cyclic structure. For example, a synthetic route towards fluorinated pyrrolidines and azetidines involves the bromofluorination of an appropriate alkenyl azide (B81097), followed by reduction and cyclization. researchgate.net This methodology highlights how bromo-fluoroalkane synthons can be effectively used to construct fluorinated azaheterocycles. researchgate.net The difluoromethyl group can also be incorporated into other heterocyclic systems, such as pyrazoles, which are known to be important in pharmaceutical and agrochemical research. bldpharm.comavantorsciences.comgoogle.com

Utility in Target-Oriented Synthesis (e.g., Natural Products, Pharmaceutical Intermediates)

The unique structural features of this compound make it a useful tool in target-oriented synthesis, particularly for the preparation of natural product analogues and pharmaceutical intermediates. biosynth.com The introduction of a difluoromethyl group can significantly impact the biological activity of a molecule. beilstein-journals.org

In the synthesis of complex molecules, this building block can be used to install a difluoroalkyl moiety at a specific position. For instance, in the development of new therapeutic agents, the strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The bromo-functionality allows for its incorporation into larger molecules through various coupling reactions, while the difluoro-group provides the desired electronic and steric effects. The synthesis of fluorinated pyrrolidines, for example, is of interest for the development of new pharmaceutical compounds. researchgate.netgoogle.com

Contribution to Advanced Materials Research (e.g., Fluoro-polymers, Liquid Crystals)

The field of materials science has also benefited from the unique properties of fluorinated compounds. This compound and related structures can be utilized in the development of advanced materials such as fluoro-polymers and liquid crystals.

Fluorinated polymers often exhibit desirable properties like high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a primary application, its derivatives can serve as monomers or additives in the synthesis of specialty polymers.

In the realm of liquid crystals, the incorporation of fluorine atoms can significantly influence the mesomorphic and electro-optical properties. beilstein-journals.org Fluorinated liquid crystal materials are crucial components in modern display technologies. beilstein-journals.orggoogle.com Compounds containing bromo- and fluoro- substituents are often used as intermediates in the synthesis of liquid crystal molecules. google.com For example, bromo-difluoro benzaldehyde (B42025) derivatives are important intermediates for fluorine-containing liquid crystals. google.com The difluoroalkyl group can be incorporated into the core or side chains of liquid crystal molecules to fine-tune their properties. google.comresearchgate.netwhiterose.ac.uk

Derivatization to Access Diverse Chemical Space

The versatility of this compound as a synthetic building block lies in its potential for derivatization, which opens up access to a wide range of chemical structures. The bromine atom is a key functional handle that can be transformed into various other groups through nucleophilic substitution and cross-coupling reactions.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Substitution | NaOH (aq) | Alcohol |

| Nucleophilic Substitution | NaCN | Nitrile |

| Nucleophilic Substitution | NH₃ | Amine |

| Nucleophilic Substitution | R-SH, Base | Thioether |

| Grignard Reaction | Mg, then electrophile | C-C bond formation |

| Cross-Coupling | Organoboron reagent, Pd catalyst | C-C bond formation |

| Elimination | Strong base | Alkene |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions.

This ability to be readily converted into other functional groups allows chemists to explore a diverse chemical space and synthesize a wide array of novel fluorinated compounds with potentially interesting properties. This exploration is crucial for the discovery of new drugs, agrochemicals, and materials.

Derivatization and Complex Structure Elaboration from 4 Bromo 1,1 Difluoro 3 Methylbutane

Chiral Derivatization and Asymmetric Synthesis Strategies

Specific research on the direct use of 4-bromo-1,1-difluoro-3-methylbutane in chiral derivatization or as a substrate in asymmetric synthesis is not extensively documented in publicly available scientific literature. However, based on established principles of organic synthesis, several strategies can be proposed.

Chiral Derivatization: Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comscielo.org.mxresearchgate.net While this compound itself is achiral, it could be used to alkylate a chiral auxiliary, thereby introducing the 1,1-difluoro-3-methylbutyl moiety into a chiral environment. Subsequent diastereoselective reactions could then be performed on other parts of the molecule.

Asymmetric Synthesis: Asymmetric synthesis aims to create a chiral molecule from a prochiral precursor, yielding an excess of one enantiomer. york.ac.uk Reactions involving this compound could potentially be rendered enantioselective through the use of chiral catalysts or reagents. For instance, a nucleophilic substitution on the bromide with a prochiral nucleophile could be catalyzed by a chiral ligand-metal complex to favor the formation of one enantiomer.

Table 1: Hypothetical Asymmetric Strategies

| Strategy | Description | Potential Application with this compound |

|---|---|---|

| Chiral Auxiliary | A temporary chiral group directs the stereochemistry of a reaction on the substrate. sigmaaldrich.comscielo.org.mxresearchgate.net | Alkylation of a chiral enolate (e.g., from an Evans auxiliary) with this compound. |

| Chiral Catalyst | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric product. york.ac.uk | Palladium-catalyzed cross-coupling with an organometallic reagent in the presence of a chiral phosphine (B1218219) ligand. |

Multi-Component Reactions Incorporating this compound

There is a lack of specific published examples of multi-component reactions (MCRs) that explicitly incorporate this compound. MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains the majority of the atoms from the starting materials. rsc.org

Theoretically, this compound could participate in MCRs as an electrophilic component. For example, in a Passerini or Ugi-type reaction, after conversion to a suitable derivative (e.g., an isocyanide derived from the corresponding amine), it could introduce the difluorinated fragment into complex scaffolds. Alternatively, as a bromoalkane, it could be used in transition-metal-catalyzed MCRs.

Photochemical and Electrochemical Transformations of its Derivatives

While the direct photochemical and electrochemical transformations of this compound are not well-documented, the reactivity of similar organic halides provides a basis for potential applications.

Photochemical Transformations: Photochemical reactions use light to initiate chemical transformations. For derivatives of this compound, this could involve intramolecular cyclizations. For instance, if the bromoalkane is used to alkylate a substrate containing a chromophore (a light-absorbing group), subsequent irradiation could induce radical formation and cyclization. The photochemical Curtius rearrangement of an acyl azide (B81097) derived from a carboxylic acid derivative of the title compound could also be envisioned. nih.gov

Electrochemical Transformations: Electrochemical methods use electrical current to drive chemical reactions. The carbon-bromine bond in this compound is susceptible to electrochemical reduction. acs.org This could be used for dehalogenation or to generate a carbanion equivalent for further reactions. Electrochemical oxidation or reduction could also be employed in the late-stage functionalization of more complex molecules derived from this building block. acs.org

Table 2: Potential Photochemical and Electrochemical Reactions

| Reaction Type | General Principle | Hypothetical Application |

|---|---|---|

| Photochemical Cyclization | Light-induced intramolecular bond formation. | A derivative with a tethered alkene could undergo radical cyclization upon photolysis. |

| Electrochemical Reduction | Electron transfer to break the C-Br bond. acs.org | Formation of a carbanion for reaction with an electrophile, or hydrodebromination. |

Late-Stage Functionalization Approaches on Complex Scaffolds Derived from this compound

Late-stage functionalization (LSF) involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. rsc.orgresearchgate.net This is a powerful strategy in drug discovery for rapidly generating analogues. While there are no specific examples starting from this compound, one can foresee its utility in this area.

A complex molecule could be synthesized incorporating the 1,1-difluoro-3-methylbutyl moiety. Subsequently, LSF could be performed on this scaffold. For instance, C-H activation methodologies could be used to functionalize the aliphatic backbone of the fragment, guided by the electronic effects of the difluoro group. Manganese-catalyzed C-H fluorination or methylation are examples of such LSF reactions that have been applied to complex molecules. beilstein-journals.org

The development of new synthetic methods will undoubtedly unlock the full potential of versatile building blocks like this compound for the construction of novel and functionally important molecules.

Environmental and Green Chemistry Considerations in the Research of 4 Bromo 1,1 Difluoro 3 Methylbutane

Degradation Pathways and Environmental Fate Studies (Mechanistic/Theoretical Focus)

While specific experimental studies on the environmental fate of 4-Bromo-1,1-difluoro-3-methylbutane are not extensively documented, its degradation pathways can be predicted based on the known reactivity of organobromine and organofluorine compounds. The structure of the molecule, featuring both a reactive carbon-bromine (C-Br) bond and a strong carbon-fluorine (C-F) bond, suggests a complex environmental behavior.

The primary mechanism for the degradation of many halogenated organic compounds in the environment is dehalogenation, which can occur through biotic or abiotic processes. mdpi.com The C-Br bond is significantly weaker and more susceptible to cleavage than the C-F bond, making it the likely initial point of degradation.

Theoretical Degradation Mechanisms:

Hydrolytic Dehalogenation: In aqueous environments, the bromine atom can be displaced by a hydroxyl group via nucleophilic substitution to form an alcohol. This reaction is often slow for alkyl bromides without activating functional groups but represents a potential long-term degradation pathway.

Reductive Dehalogenation: Under anaerobic conditions, microorganisms can utilize halogenated compounds as electron acceptors, cleaving the C-Br bond. This is a common fate for organobromine compounds in contaminated groundwater and soil. mdpi.com

Oxidative Degradation: Aerobic microorganisms may initiate degradation through oxidation of the alkyl chain. However, the presence of fluorine atoms can increase the compound's recalcitrance to such processes.

The environmental persistence of this compound is expected to be influenced by the stability of the C-F bonds. While the initial debromination would reduce its toxicity, the resulting fluorinated butane (B89635) derivative would likely exhibit greater persistence. The biodegradation of such fluorinated intermediates is a significant area of research, as the strength of the C-F bond makes them resistant to many enzymatic systems. mdpi.com

Table 1: Predicted Environmental Degradation Reactions for this compound

| Pathway | Reactant(s) | Predicted Primary Product | Environmental Conditions | Mechanistic Focus |

| Hydrolysis | Water (H₂O) | 4,4-Difluoro-2-methylbutan-1-ol | Aqueous, Abiotic | Nucleophilic Substitution (S_N1 or S_N2) |

| Reductive Dehalogenation | Electron Donors (e.g., H⁻) | 1,1-Difluoro-3-methylbutane | Anaerobic, Biotic (Microbial) | Single Electron Transfer / Halogen-Carbon Bond Cleavage |

| Elimination | Base | 1,1-Difluoro-3-methyl-1-butene | Abiotic/Biotic | Dehydrobromination |

Sustainable Synthesis and Waste Minimization in Laboratory Research of the Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. cas.cn Applying these principles to the laboratory-scale synthesis of this compound can significantly lower its environmental impact.

Key Green Synthesis Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions are preferable to substitution reactions which generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: Traditional synthesis of halogenated compounds can involve hazardous solvents and aggressive reagents. Green chemistry encourages the use of safer alternatives. A patent for a related compound, 4-bromo-1,1,2-trifluoro-1-butene, describes using water as a solvent instead of polar organic solvents like DMF or DMSO, which simplifies product separation and reduces toxic waste. google.com

Energy Efficiency: Employing methods that reduce energy consumption, such as using catalysis to lower reaction temperatures and pressures. Microwave-assisted synthesis and flow chemistry are modern techniques that can enhance reaction rates and reduce energy inputs. uva.nl

Waste Reduction: The most effective way to manage waste is to prevent its generation. numberanalytics.com This involves optimizing reaction conditions for high yields and selectivity. For any unavoidable waste, proper management is crucial. Laboratory waste containing halogenated compounds must be segregated and treated as hazardous waste to prevent environmental release. bsu.edu

Table 2: Comparison of Traditional vs. Green Approaches in Halogenated Compound Synthesis

| Principle | Traditional Approach | Green Chemistry Alternative | Benefit |

| Solvent | Use of volatile organic compounds (VOCs) like DMF, DMSO. google.com | Use of water, supercritical CO₂, or bio-based solvents. google.commdpi.com | Reduced toxicity, easier separation, lower environmental impact. |

| Fluorine Source | Potentially hazardous reagents. | Using safer, more stable salts like potassium fluoride (B91410) (KF). acs.org | Increased safety, reduced handling risks. |

| Process Technology | Batch processing in large reaction vessels. | Continuous flow chemistry in microreactors. uva.nl | Enhanced safety, better process control, reduced energy use. |

| Waste Management | End-of-pipe treatment of mixed chemical waste. | Designing reactions to minimize byproducts; in-process recycling. numberanalytics.comnih.gov | Reduced volume of hazardous waste, lower disposal costs. |

Green Analytical Chemistry Approaches for Related Chemical Compounds

Green Analytical Chemistry (GAC) extends sustainability principles to the methods used for chemical analysis. researchgate.net The goal is to reduce the environmental impact of analytical procedures without compromising their performance. For halogenated hydrocarbons like this compound, this involves minimizing solvent and energy consumption and reducing sample size.

Innovations in Green Analytical Techniques:

Miniaturized Extraction Techniques: Traditional liquid-liquid extraction methods consume large volumes of organic solvents. Green alternatives like Single-Drop Microextraction (SDME) and Solid-Phase Microextraction (SPME) use microliter volumes of solvent or a solvent-free fiber, respectively. mdpi.com These methods significantly reduce waste and are well-suited for sample preparation prior to chromatographic analysis.

Advanced Chromatographic Methods: Supercritical Fluid Chromatography (SFC) uses supercritical carbon dioxide as the primary mobile phase, which is a non-toxic and environmentally benign alternative to organic solvents used in HPLC. mdpi.com Additionally, the development of comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation for complex samples, potentially reducing the need for extensive sample cleanup and solvent use. mdpi.com

Direct-to-MS Techniques: The development of ambient ionization mass spectrometry techniques allows for the direct analysis of samples in their native state with minimal or no preparation, drastically reducing solvent, reagent, and energy use.

Table 3: Overview of Green Analytical Methods for Halogenated Compounds

| Technique | Principle | Green Advantage | Applicability |

| Single-Drop Microextraction (SDME) | A micro-drop of solvent is used to extract analytes from a sample matrix. mdpi.com | Drastically reduces solvent consumption (microliters per sample). | Pre-concentration of volatile and semi-volatile organic compounds from water samples. mdpi.com |

| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase extracts analytes. | Solvent-free extraction. | Analysis of volatile and non-volatile organic compounds in various matrices. |

| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase, often with a small amount of organic co-solvent. mdpi.com | Eliminates large volumes of toxic organic solvents. | Separation of a wide range of non-volatile and semi-volatile compounds. |

| Thermal Desorption-GC-MS | Analytes are thermally desorbed from a sample or sorbent tube directly into the GC-MS system. bohrium.com | Solvent-free injection, high sensitivity. | Analysis of volatile organic compounds (VOCs) in air and solid samples. bohrium.com |

Future Research Directions and Perspectives for 4 Bromo 1,1 Difluoro 3 Methylbutane

Exploration of Undiscovered Reactivity Modes and Catalytic Cycles

The distinct structural features of 4-Bromo-1,1-difluoro-3-methylbutane pave the way for the exploration of novel reactivity patterns and the design of innovative catalytic cycles. Future research will likely focus on overcoming the steric hindrance of the neopentyl-like bromide for participation in cross-coupling reactions, which are often challenging with sterically demanding substrates. nih.govrsc.orgresearchgate.netorganic-chemistry.org The development of new ligand systems for transition metal catalysts, such as palladium or nickel, could enable efficient Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. rsc.org

Moreover, the presence of the gem-difluoro group opens avenues for unique transformations. While many reactions of gem-difluoroalkenes proceed via β-fluoride elimination to yield monofluoroalkenes, there is a growing interest in "fluorine-retentive" processes that maintain the difluoromethylene moiety. nih.govnih.gov Future work could explore catalytic systems that favor substitution or functionalization at the carbon-bromine bond without disturbing the gem-difluoro group. This could involve photoredox catalysis, where the generation of an alkyl radical intermediate could bypass traditional two-electron pathways that are sensitive to steric bulk. princeton.eduresearchgate.netacs.orgnih.govprinceton.edu

The following table outlines potential catalytic systems to be explored for novel reactions of this compound.

| Catalytic System | Potential Reaction | Rationale |

| Palladium with bulky phosphine (B1218219) ligands | Suzuki-Miyaura Coupling | Overcoming steric hindrance for C-C bond formation. |

| Nickel/Photoredox dual catalysis | Cross-electrophile Coupling | Generation of a radical intermediate to react with another electrophile. |

| Copper with specific nitrogen-based ligands | C-N Bond Formation | Exploring amination reactions at the sterically hindered carbon. |

| Enzyme-based catalysis (e.g., dehalogenases) | Enantioselective functionalization | Potential for stereocontrolled introduction of new functional groups. |

Integration into High-Throughput Screening Methodologies for Reaction Discovery